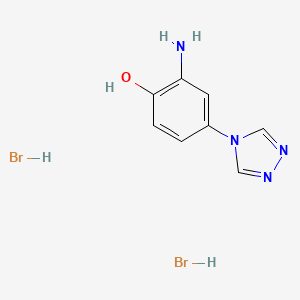

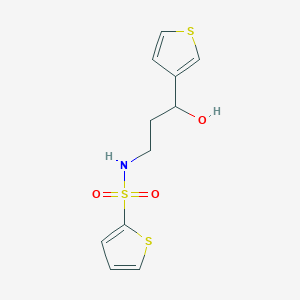

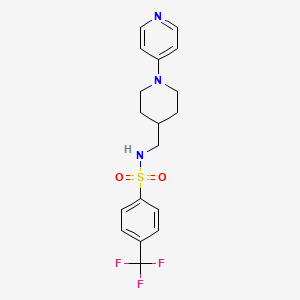

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives have been known to undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The use of N-hydroxy sulfonamide as a sulfonylating agent represents a novel approach in the sulfonylation of thiophenols, aryl acetylenic acids, and aromatic alkynes, showcasing the versatility and efficiency of these reactions in synthesizing various sulfone analogs with regio- and stereoselective properties (Raghuvanshi & Verma, 2021). This highlights the chemical utility of sulfonamide derivatives in creating structurally diverse molecules.

Biological Activities and Potential Therapeutic Applications

Thiophene sulfonamide derivatives have been explored for their urease inhibition, hemolytic activities, and antibacterial properties, offering insights into their potential as therapeutic agents. The synthesis of these derivatives through Suzuki cross-coupling reactions and their biological evaluations underline their significant effects, especially in terms of urease inhibition activity and antibacterial potential (Noreen et al., 2017). These findings suggest a promising avenue for developing new drugs targeting specific biochemical pathways.

Drug Metabolism and Pharmacokinetics

The application of biocatalysis to drug metabolism studies, specifically for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, illustrates the role of microbial systems in producing metabolites for structural characterization. This approach facilitates the understanding of drug metabolism and the identification of pharmacologically active metabolites, aiding in the development of drugs with optimized efficacy and safety profiles (Zmijewski et al., 2006).

Molecular Modeling and Drug Design

The synthesis and antimicrobial evaluation of sulfonamide derivatives containing benzamide moieties as carbonic anhydrase and acetylcholinesterase inhibitors demonstrate the integration of sulfonamide and benzamide pharmacophores in novel drug design. These compounds exhibit significant inhibitory potential against enzymes at nanomolar levels, indicating their promise as leads for the development of new therapeutic agents targeting specific enzymes (Tuğrak et al., 2020).

Environmental and Analytical Chemistry Applications

The design and application of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols highlight the use of sulfonamide derivatives in developing sensitive and selective detection techniques. This is crucial for monitoring the presence of toxic compounds in environmental samples and for the exploration of biological activities associated with specific thiols (Wang et al., 2012).

Mecanismo De Acción

Target of Action

Thiophene-based analogs have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S3/c13-10(9-4-7-16-8-9)3-5-12-18(14,15)11-2-1-6-17-11/h1-2,4,6-8,10,12-13H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMBQJDTYCNCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)

![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)

![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)

![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)